molecular formula C16H11ClN2O2 B1416700 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- CAS No. 1171970-88-9

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Cat. No. B1416700
CAS RN: 1171970-88-9
M. Wt: 298.72 g/mol
InChI Key: UOXJMEIQENQNRN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (PCP-P) is a compound that is widely used in the field of organic synthesis and has been studied for its potential applications in scientific research. PCP-P is an organic compound that belongs to the group of heterocyclic compounds, which are characterized by the presence of at least two different elements in their ring structure. PCP-P is an important building block in organic synthesis due to its versatile reactivity and its ability to form stable bonds with different functional groups. PCP-P has a wide range of applications in the field of pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Potential in Nonlinear Optics

1H-Pyrazole-4-carboxylic acid derivatives have shown promise in the field of nonlinear optics. For instance, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. These compounds, particularly those with carboxylic acid group and ester substituent, exhibited significant nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).

Antifungal Activity

Derivatives of 1H-Pyrazole-4-carboxylic acid have been explored for their antifungal properties. A study synthesized 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives and found significant antifungal activity against various fruit and crop disease fungi. These compounds also showed potent inhibitory effects on SDH enzymes, indicating their potential in practical applications for crop protection (Liu et al., 2020).

Structural and Spectral Studies

The structural and spectral properties of 1H-Pyrazole-4-carboxylic acid derivatives are also a subject of research. These studies often involve detailed analysis using techniques like X-ray crystallography, NMR, FT-IR spectroscopy, and theoretical calculations. Such investigations provide insights into the molecular structure and potential applications of these compounds in various fields (Kumarasinghe et al., 2009).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those of 1H-Pyrazole-4-carboxylic acid, are crucial for expanding their applications in various domains. Research in this area includes developing new synthetic routes and methods for obtaining these compounds with high yield and purity (Viveka et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXJMEIQENQNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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